molecular formula C15H17F2NO B261807 N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide

Numéro de catalogue B261807
Poids moléculaire: 265.3 g/mol
Clé InChI: GLJBRHPCIURRFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide, also known as CYH-33, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. CYH-33 is a member of the benzamide family and has been shown to have significant effects on various biological processes.

Mécanisme D'action

The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide involves the inhibition of the histone deacetylase (HDAC) enzyme. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide inhibits HDAC activity, leading to the accumulation of acetylated histones and the activation of gene transcription. This mechanism of action has been shown to be effective in inhibiting the growth and proliferation of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has been shown to have significant effects on various biochemical and physiological processes. Studies have shown that N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide can induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in lab experiments is its specificity for HDAC inhibition. N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has been shown to selectively inhibit HDAC6, which is involved in various biological processes. This specificity allows for the precise targeting of HDAC activity in experiments. However, one limitation of using N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in experiments and may require the use of solubilizing agents.

Orientations Futures

There are several future directions for the research on N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide. One direction is to investigate the potential therapeutic applications of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in neurodegenerative diseases. Studies have shown that N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has neuroprotective effects, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another direction is to investigate the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in combination with other drugs for cancer treatment. Studies have shown that combining N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide with other drugs can enhance its anti-cancer effects. Finally, future research can investigate the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in epigenetic therapy. N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide's mechanism of action involves the inhibition of HDAC activity, making it a potential therapeutic agent for diseases that involve epigenetic dysregulation.

Méthodes De Synthèse

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide involves several steps. The first step is the preparation of 2,6-difluoroaniline, which is then converted to 2,6-difluorobenzoyl chloride. The second step involves the reaction of 2,6-difluorobenzoyl chloride with 1-cyclohexene-1-ethanol to form the final product, N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide. The synthesis method has been optimized to ensure high yield and purity of the final product.

Applications De Recherche Scientifique

N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has been shown to have potential therapeutic applications in various diseases. Studies have shown that N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has significant effects on cancer cells, particularly in inhibiting the growth and proliferation of cancer cells. N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Propriétés

Nom du produit

N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide

Formule moléculaire

C15H17F2NO

Poids moléculaire

265.3 g/mol

Nom IUPAC

N-[2-(cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide

InChI

InChI=1S/C15H17F2NO/c16-12-7-4-8-13(17)14(12)15(19)18-10-9-11-5-2-1-3-6-11/h4-5,7-8H,1-3,6,9-10H2,(H,18,19)

Clé InChI

GLJBRHPCIURRFO-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)C2=C(C=CC=C2F)F

SMILES canonique

C1CCC(=CC1)CCNC(=O)C2=C(C=CC=C2F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.